molecular formula C4H4FN3O2 B1330256 2-Amino-5-fluoropyrimidine-4,6-diol CAS No. 669-96-5

2-Amino-5-fluoropyrimidine-4,6-diol

Cat. No.: B1330256
CAS No.: 669-96-5
M. Wt: 145.09 g/mol
InChI Key: XCKBZBJTAFWAEN-UHFFFAOYSA-N
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Description

2-Amino-5-fluoropyrimidine-4,6-diol is an organic compound with the molecular formula C4H4FN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Scientific Research Applications

2-Amino-5-fluoropyrimidine-4,6-diol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoropyrimidine-4,6-diol typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction is optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . Another method involves the reaction of 5-fluoro-4,6-dihydroxy-2-pyrimidineamine with phosphorous oxychloride and 2-picoline at 110°C for 3.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoropyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorous oxychloride yields 5-fluoro-4,6-dichloro-2-pyrimidineamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-fluoropyrimidine-4,6-diol is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-amino-5-fluoro-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O2/c5-1-2(9)7-4(6)8-3(1)10/h(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKBZBJTAFWAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283707
Record name 2-Amino-5-fluoropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669-96-5
Record name 669-96-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-fluoropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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